molecular formula C9H9NOS B14258282 2-(2-Isocyanatoethyl)benzene-1-thiol CAS No. 409131-21-1

2-(2-Isocyanatoethyl)benzene-1-thiol

Cat. No.: B14258282
CAS No.: 409131-21-1
M. Wt: 179.24 g/mol
InChI Key: DRMAWVPHCBIVPA-UHFFFAOYSA-N
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Description

2-(2-Isocyanatoethyl)benzene-1-thiol is an organic compound with the molecular formula C9H9NS It is characterized by the presence of both an isocyanate group (-NCO) and a thiol group (-SH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isocyanatoethyl)benzene-1-thiol typically involves the reaction of 2-mercaptoethylbenzene with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

C6H5CH2CH2SH+COCl2C6H5CH2CH2NCO+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NCO} + \text{HCl} C6​H5​CH2​CH2​SH+COCl2​→C6​H5​CH2​CH2​NCO+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of phosgene gas in a controlled environment, along with appropriate safety measures, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isocyanatoethyl)benzene-1-thiol undergoes several types of chemical reactions, including:

    Thiol-Isocyanate Reactions: The thiol group can react with the isocyanate group to form thiourethanes.

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Thiol-Isocyanate Reactions: Typically catalyzed by bases such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines can react with the isocyanate group to form ureas.

Major Products

    Thiol-Isocyanate Reactions: Formation of thiourethanes.

    Oxidation: Formation of disulfides.

    Substitution: Formation of ureas.

Mechanism of Action

The reactivity of 2-(2-Isocyanatoethyl)benzene-1-thiol is primarily due to the presence of the isocyanate and thiol groups. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. The thiol group can undergo oxidation to form disulfides or participate in thiol-ene and thiol-yne reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.

    2-Mercaptoethylbenzene: Lacks the isocyanate group, only contains the thiol group.

Uniqueness

2-(2-Isocyanatoethyl)benzene-1-thiol is unique due to the presence of both reactive isocyanate and thiol groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.

Properties

CAS No.

409131-21-1

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-(2-isocyanatoethyl)benzenethiol

InChI

InChI=1S/C9H9NOS/c11-7-10-6-5-8-3-1-2-4-9(8)12/h1-4,12H,5-6H2

InChI Key

DRMAWVPHCBIVPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN=C=O)S

Origin of Product

United States

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